Cas no 1780552-87-5 (7-bromo-1,2,3,4-tetrahydronaphthalen-2-ol)
7-bromo-1,2,3,4-tetrahydronaphthalen-2-ol Chemical and Physical Properties
Names and Identifiers
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- 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol
- EN300-1697142
- 1780552-87-5
- 7-bromo-1,2,3,4-tetrahydronaphthalen-2-ol
-
- Inchi: 1S/C10H11BrO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5,10,12H,2,4,6H2
- InChI Key: UGQHSPTYEKKEJS-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)CC(CC2)O
Computed Properties
- Exact Mass: 225.99933g/mol
- Monoisotopic Mass: 225.99933g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 20.2Ų
7-bromo-1,2,3,4-tetrahydronaphthalen-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219006867-1g |
7-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol |
1780552-87-5 | 95% | 1g |
743.04 USD | 2021-06-15 | |
| 1PlusChem | 1P01DWAH-50mg |
7-bromo-1,2,3,4-tetrahydronaphthalen-2-ol |
1780552-87-5 | 95% | 50mg |
$269.00 | 2024-06-19 | |
| 1PlusChem | 1P01DWAH-100mg |
7-bromo-1,2,3,4-tetrahydronaphthalen-2-ol |
1780552-87-5 | 95% | 100mg |
$369.00 | 2024-06-19 | |
| 1PlusChem | 1P01DWAH-250mg |
7-bromo-1,2,3,4-tetrahydronaphthalen-2-ol |
1780552-87-5 | 95% | 250mg |
$516.00 | 2024-06-19 | |
| 1PlusChem | 1P01DWAH-500mg |
7-bromo-1,2,3,4-tetrahydronaphthalen-2-ol |
1780552-87-5 | 95% | 500mg |
$778.00 | 2024-06-19 | |
| 1PlusChem | 1P01DWAH-1g |
7-bromo-1,2,3,4-tetrahydronaphthalen-2-ol |
1780552-87-5 | 95% | 1g |
$981.00 | 2024-06-19 | |
| 1PlusChem | 1P01DWAH-2.5g |
7-bromo-1,2,3,4-tetrahydronaphthalen-2-ol |
1780552-87-5 | 95% | 2.5g |
$1859.00 | 2024-06-19 | |
| 1PlusChem | 1P01DWAH-5g |
7-bromo-1,2,3,4-tetrahydronaphthalen-2-ol |
1780552-87-5 | 95% | 5g |
$2722.00 | 2024-06-19 | |
| 1PlusChem | 1P01DWAH-10g |
7-bromo-1,2,3,4-tetrahydronaphthalen-2-ol |
1780552-87-5 | 95% | 10g |
$4006.00 | 2024-06-19 | |
| A2B Chem LLC | AX27193-2.5g |
7-bromo-1,2,3,4-tetrahydronaphthalen-2-ol |
1780552-87-5 | 95% | 2.5g |
$1566.00 | 2024-04-20 |
7-bromo-1,2,3,4-tetrahydronaphthalen-2-ol Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 7-bromo-1,2,3,4-tetrahydronaphthalen-2-ol
Professional Introduction to 7-bromo-1,2,3,4-tetrahydronaphthalen-2-ol (CAS No. 1780552-87-5)
7-bromo-1,2,3,4-tetrahydronaphthalen-2-ol is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, identified by its unique chemical structure and CAS number 1780552-87-5, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development. The presence of both a bromine substituent and a tetrahydronaphthalene core makes it a valuable intermediate for various chemical transformations.
The bromo group attached to the tetrahydronaphthalen-2-ol scaffold introduces reactivity that is highly useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required in the synthesis of biologically active compounds. The tetrahydronaphthalen-2-ol moiety itself provides a rigid aromatic-like framework that can serve as a scaffold for further functionalization, making it an attractive candidate for medicinal chemists.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from heterocyclic compounds. The 7-bromo-1,2,3,4-tetrahydronaphthalen-2-ol structure fits well within this trend, as it combines the stability of the tetrahydronaphthalene ring with the electrophilic nature of the bromine atom. This combination allows for efficient derivatization into a wide array of pharmacophores, which can be explored for their biological activity.
One of the most compelling aspects of this compound is its potential application in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, studies have shown that derivatives of tetrahydronaphthalen-2-ol can interact with enzymes and receptors involved in cancer progression. The bromo substituent further enhances this potential by enabling selective modifications through transition-metal catalysis. This has led to several investigations into its role as a precursor for kinase inhibitors and other anti-cancer agents.
The pharmaceutical industry has been particularly interested in leveraging such intermediates to develop drugs with improved efficacy and reduced side effects. The structural features of 7-bromo-1,2,3,4-tetrahydronaphthalen-2-ol make it an excellent candidate for generating libraries of compounds for high-throughput screening. Researchers have utilized this compound to explore new chemical space, identifying novel scaffolds that exhibit promising biological activity.
Moreover, advancements in computational chemistry have enabled more precise predictions of the properties and reactivities of molecules like 7-bromo-1,2,3,4-tetrahydronaphthalen-2-ol. These tools have been instrumental in designing synthetic routes that maximize yield and minimize byproducts. By integrating experimental data with computational models, scientists can optimize the use of this intermediate in drug discovery programs.
The versatility of bromo-substituted tetrahydronaphthalenes extends beyond pharmaceutical applications. In materials science, these compounds have been explored for their potential use in organic electronics and liquid crystal displays (LCDs). The rigid aromatic core contributes to thermal stability and electronic properties that are desirable in these applications. Additionally, the bromo group allows for further functionalization via polymerization or coordination with metal centers.
Recent studies have also highlighted the role of 7-bromo-1,2,3,4-tetrahydronaphthalen-2-ol in developing new methodologies for asymmetric synthesis. Chiral derivatives of this compound have been used to induce enantioselectivity in reactions, which is crucial for producing enantiomerically pure drugs with enhanced therapeutic profiles. The ability to control stereochemistry at multiple stages of synthesis has opened up new avenues for medicinal chemistry innovation.
In conclusion,7-bromo-1,2,3,4-tetrahydronaphthalen-2-ol (CAS No. 1780552-87-5) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features make it a valuable tool for synthetic chemists and pharmaceutical researchers alike. As our understanding of molecular interactions continues to evolve,bromo-substituted tetrahydronaphthalenes will undoubtedly play an increasingly important role in the development of new drugs and advanced materials.
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